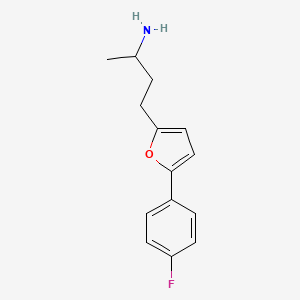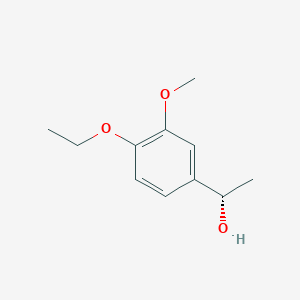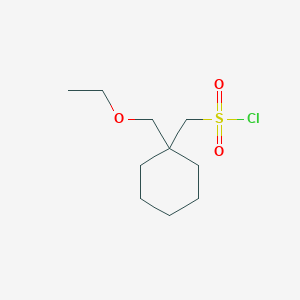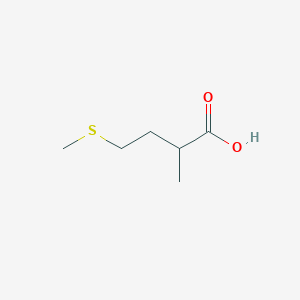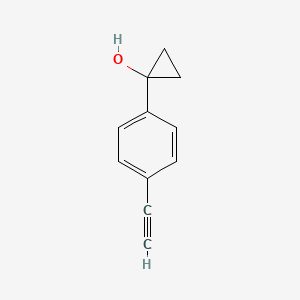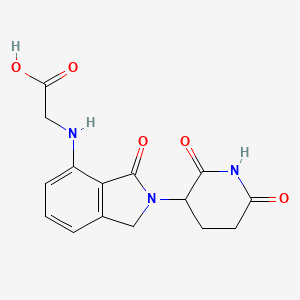
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and potential therapeutic benefits, particularly in the modulation of protein functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with isoindoline derivatives under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored and controlled to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein modulation and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and immune modulation.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as cereblon protein. This interaction can modulate the activity of various cellular pathways, leading to changes in protein degradation and gene expression. The exact mechanism involves binding to the target protein and altering its conformation, which can affect its function and stability .
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with applications in cancer therapy .
Uniqueness
(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine is unique due to its specific structural features that allow for targeted interactions with proteins like cereblon. This specificity makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C15H15N3O5 |
|---|---|
分子量 |
317.30 g/mol |
IUPAC名 |
2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]amino]acetic acid |
InChI |
InChI=1S/C15H15N3O5/c19-11-5-4-10(14(22)17-11)18-7-8-2-1-3-9(13(8)15(18)23)16-6-12(20)21/h1-3,10,16H,4-7H2,(H,20,21)(H,17,19,22) |
InChIキー |
QZTSIINAARXFSY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






